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Introduction

AT-1002 TFA is a synthetic six-amino-acid peptide (H-FCIGRL-OH) that functions as a potent

and reversible regulator of epithelial tight junctions (TJs).[1][2] Derived from the active domain

of Vibrio cholerae's Zonula Occludens Toxin (ZOT), AT-1002 belongs to a class of agents

known as paracellular permeability enhancers.[3] It acts as an agonist of zonulin receptors,

initiating a signaling cascade that transiently opens the paracellular pathway, the gatekeeper of

transport between adjacent epithelial cells.[4] This mechanism allows for the increased

absorption of molecules that would otherwise have low bioavailability.[2][4] This technical guide

provides an in-depth overview of AT-1002's mechanism of action, quantitative effects, and the

experimental protocols used to characterize its function.

Core Mechanism of Action: The Zonulin Pathway
AT-1002 modulates paracellular transport by hijacking the endogenous zonulin pathway, which

regulates intestinal permeability.[5] Zonulin and its prokaryotic counterpart, Zot, share a similar

mechanism involving Protease-Activated Receptor 2 (PAR2) and Epidermal Growth Factor

Receptor (EGFR).[5][6] AT-1002, with its structural similarity to the PAR2-activating peptide,

triggers this pathway.[5][6]

The binding of AT-1002 to its cell surface receptor initiates a cascade of intracellular events:

Receptor Activation: AT-1002 binds to PAR2, leading to the transactivation of EGFR.[5][6]
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Downstream Signaling: This activation triggers downstream signaling pathways, including

Src and Mitogen-Activated Protein (MAP) kinase.[3]

Cytoskeletal Rearrangement: A key event is the phosphorylation of myosin light chain,

leading to the contraction and rearrangement of the perijunctional F-actin ring.[7][8] This

causes a dissolution of central actin stress fibers.[7]

Tight Junction Disassembly: The signaling cascade results in the tyrosine phosphorylation of

the tight junction protein Zonula Occludens-1 (ZO-1).[3] This modification causes ZO-1 to

delocalize and redistribute away from the cell junction, effectively disassembling the TJ

complex.[3]

This reversible disassembly of tight junctions increases the permeability of the epithelial barrier,

allowing for the paracellular flux of molecules.[3][4]
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Caption: AT-1002 signaling cascade leading to tight junction disassembly.

Quantitative Data on Paracellular Transport
Modulation
The effects of AT-1002 have been quantified in numerous in vitro and in vivo studies,

demonstrating its efficacy as a permeability enhancer.

In Vitro Efficacy
Experiments using Caco-2 intestinal epithelial cell monolayers are standard for assessing

changes in paracellular permeability. Key metrics include Transepithelial Electrical Resistance
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(TEER), a measure of ion flow, and the permeability of fluorescent markers like Lucifer Yellow

(LY).

Cell Line
AT-1002
Concentration

Effect on
TEER

Effect on
Lucifer Yellow
Permeability

Citation

Caco-2 Dose-dependent

Reversible,

dose-dependent

reduction

Substantial

increase
[3][9]

Caco-2 5 mg/mL
~40% reduction

from control
~40-fold increase [9]

In Vivo Efficacy
In vivo studies confirm that AT-1002 enhances the absorption of co-administered therapeutic

agents across various mucosal surfaces.

Animal
Model

Co-
administere
d Agent

AT-1002
Dose

Route
Increase in
Bioavailabil
ity (AUC)

Citation

Rat
Salmon

Calcitonin
1 mg Intratracheal 5.2-fold [3]

Rat
Mannitol (with

Pep1*)
2.5 mg/kg Nasal 3.63-fold [2][10]

Rat
Cyclosporine

A
10-40 mg/kg Intraduodenal

1.64 to 2.14-

fold
[11]

*Pep1 is a more stable, C-terminal-amidated version of AT-1002.[2][10]

Cell Viability
Crucially, the permeability-enhancing effects of AT-1002 are reversible and non-toxic at

effective concentrations and exposure times.
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Cell Line
AT-1002
Concentration

Exposure Time
Effect on Cell
Viability

Citation

Caco-2 Up to 5 mg/mL 3 hours No effect [1][12]

Caco-2 ≥ 2.5 mg/mL 24 hours Reduced viability [1][12]

Caco-2 ≥ 2.5 mg/mL
3 hours, then

washed

Viability

maintained after

24 hours

[12]

Experimental Protocols
Standardized protocols are essential for evaluating the effects of paracellular permeability

modulators like AT-1002.

In Vitro Permeability Assay (TEER and Tracer Flux)
This protocol describes the dual measurement of TEER and paracellular flux of a tracer

molecule in an epithelial cell monolayer.

1. Cell Culture:

Caco-2 cells are seeded onto microporous semipermeable membrane filters in Transwell™

inserts at a high density (e.g., 60,000 cells/cm²).[13][14]

Cells are cultured for approximately 21 days to allow for spontaneous differentiation and the

formation of a confluent monolayer with robust tight junctions.[13]

2. Monolayer Integrity Confirmation:

Transepithelial Electrical Resistance (TEER) is monitored using a volt-ohm meter (e.g.,

EVOM2™).[15]

A stable and high TEER reading (typically >250 Ω·cm²) indicates monolayer confluence and

integrity.[15]

3. AT-1002 Treatment and Measurement:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.medchemexpress.com/AT-1002_TFA.html
https://file.medchemexpress.com/batch_PDF/HY-114426A/AT-1002-TFA-DataSheet-MedChemExpress.pdf
https://www.medchemexpress.com/AT-1002_TFA.html
https://file.medchemexpress.com/batch_PDF/HY-114426A/AT-1002-TFA-DataSheet-MedChemExpress.pdf
https://file.medchemexpress.com/batch_PDF/HY-114426A/AT-1002-TFA-DataSheet-MedChemExpress.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8347178/
https://www.mdpi.com/2409-9279/5/1/17
https://pmc.ncbi.nlm.nih.gov/articles/PMC8347178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4652793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4652793/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8081535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The culture medium in the apical (upper) chamber of the Transwell is replaced with a

solution containing AT-1002 at the desired concentration.[9] A vehicle control is used for

comparison.

For TEER measurement, readings are taken at set time points (e.g., 0, 1, 2, 3 hours) after

apical application of AT-1002.[9]

For tracer flux, a fluorescent marker (e.g., Lucifer Yellow or FITC-dextran) is added to the

apical chamber along with AT-1002.[13][14]

At specified intervals, samples are taken from the basolateral (lower) chamber.[16]

The concentration of the fluorescent marker in the basolateral samples is quantified using a

fluorescence plate reader.[16][17] The apparent permeability coefficient (Papp) can then be

calculated.
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Caption: Workflow for in vitro assessment of paracellular permeability.

Immunofluorescence Protocol for ZO-1 Localization
This method is used to visualize the effect of AT-1002 on the subcellular localization of tight

junction proteins.

1. Cell Culture and Treatment:

Caco-2 cells are grown to confluence on a suitable substrate for microscopy (e.g., glass

coverslips or Transwell filters).
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Cells are treated with AT-1002 or a vehicle control for a specified period (e.g., 1 hour).[7]

2. Fixation and Permeabilization:

Cells are washed with Phosphate-Buffered Saline (PBS).

Cells are fixed with a solution like 4% paraformaldehyde.

The cell membrane is permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in

PBS) to allow antibodies to access intracellular proteins.

3. Staining:

Non-specific antibody binding is blocked using a blocking buffer (e.g., bovine serum albumin

in PBS).

Cells are incubated with a primary antibody specific to the target protein (e.g., anti-ZO-1).

After washing, cells are incubated with a fluorescently-labeled secondary antibody that binds

to the primary antibody.

To visualize the actin cytoskeleton, a fluorescently-labeled phalloidin conjugate can be co-

incubated.[7]

Cell nuclei are often counterstained with a DNA-binding dye like DAPI.

4. Imaging:

The coverslips or filters are mounted onto microscope slides.

Samples are imaged using a fluorescence or confocal microscope to visualize the

localization of ZO-1 and actin relative to the cell junctions.[3] A redistribution of ZO-1 from the

cell border to the cytoplasm indicates TJ disassembly.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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